[2-[Butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate
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Overview
Description
[2-[Butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butanoyl group, a naphthalen-2-ylsulfonyl group, and a phenyl butanoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[Butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalen-2-ylsulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide intermediate. This intermediate undergoes further acylation with butanoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
[2-[Butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-[Butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features may allow it to act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [2-[Butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and butanoyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- [2-[Butanoyl(phenylsulfonyl)amino]phenyl] butanoate
- [2-[Butanoyl(toluenesulfonyl)amino]phenyl] butanoate
- [2-[Butanoyl(methylsulfonyl)amino]phenyl] butanoate
Uniqueness
Compared to similar compounds, [2-[Butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate stands out due to its naphthalen-2-ylsulfonyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool for scientific research and industrial applications.
Properties
IUPAC Name |
[2-[butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S/c1-3-9-23(26)25(21-13-7-8-14-22(21)30-24(27)10-4-2)31(28,29)20-16-15-18-11-5-6-12-19(18)17-20/h5-8,11-17H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMBMLGMTZBLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=CC=C1OC(=O)CCC)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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